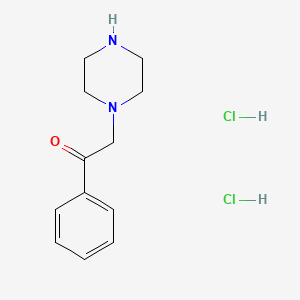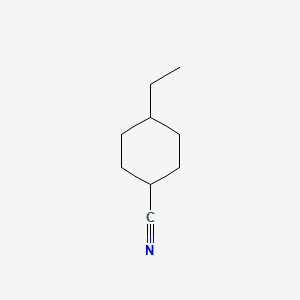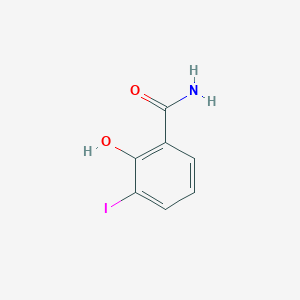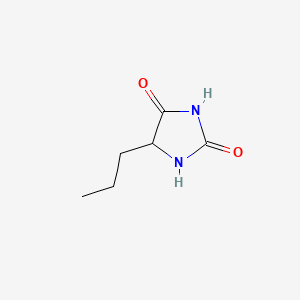
5-Propylimidazolidine-2,4-dione
説明
5-Propylimidazolidine-2,4-dione is a chemical compound with the molecular formula C6H10N2O2 . It has a molecular weight of 142.16 and is typically found in a powder form . The IUPAC name for this compound is (5S)-5-propyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for 5-Propylimidazolidine-2,4-dione is 1S/C6H10N2O2/c1-2-3-4-5(9)8-6(10)7-4/h9H,2-3H2,1H3, (H2,7,8,10) . This compound contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 five-membered ring . It also contains 1 urea (-thio) derivative and 1 imide (-thio) .Physical And Chemical Properties Analysis
5-Propylimidazolidine-2,4-dione is a powder at room temperature . It has a melting point range of 135-137 degrees Celsius .科学的研究の応用
Electrochemical Behavior and Oxidation Mechanisms
5-Propylimidazolidine-2,4-dione, as part of the hydantoin derivatives, exhibits notable electrochemical behavior. Nosheen et al. (2012) explored the electrochemical properties of hydantoin derivatives, including 5-Propylimidazolidine-2,4-dione, at a glassy carbon electrode. They noted the quasi-reversible nature of the redox process and proposed oxidation mechanisms, highlighting the importance of structure-activity relationships in understanding the biochemical actions of these compounds (Nosheen et al., 2012).
DNA Binding and Potential Anti-Cancer Applications
Shah et al. (2013) investigated the DNA binding affinity of imidazolidine derivatives, including 5-Propylimidazolidine-2,4-dione, using cyclic voltammetry and UV-Vis spectroscopy. Their study revealed the potential of these compounds as anti-cancer drugs due to their significant DNA binding propensity, comparable to clinically used anticancer drugs (Shah et al., 2013).
Synthesis and Antidepressant Activity
The synthesis and pharmacological evaluation of 5-Propylimidazolidine-2,4-dione derivatives have been studied for potential antidepressant and anxiolytic activity. Czopek et al. (2010) reported the synthesis of various derivatives and their in vitro and in vivo pharmacological properties, including high affinity for 5-HT1A receptors, suggesting potential therapeutic applications in mental health disorders (Czopek et al., 2010).
Antihyperglycemic Action and Insulin Sensitization
Gutiérrez-Hernández et al. (2019) described the synthesis of Benzimidazole-Thiazolidinedione Hybrids, including compounds structurally related to 5-Propylimidazolidine-2,4-dione. These compounds exhibited antihyperglycemic action linked to insulin sensitization mechanisms, suggesting their potential use in treating diabetes (Gutiérrez-Hernández et al., 2019).
Applications in Asymmetric Catalysis
Jiao et al. (2016) reported the first application of diarylthiazolidin-2,4-diones as nucleophiles in asymmetric catalysis. Their study successfully established asymmetric conjugate addition and sulfenylation,resulting in biologically important 5-aryl-5-substituted thiazolidin-2,4-diones. These adducts demonstrated promising anticancer activities, highlighting the potential of 5-Propylimidazolidine-2,4-dione derivatives in medicinal chemistry (Jiao et al., 2016).
Dual Inhibition in Cancer Therapy
Li et al. (2010) identified a thiazolidine-2,4-dione derivative as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. This compound exhibited potential as a new lead compound in the development of novel dual signaling pathway inhibitors and anticancer agents, showcasing the therapeutic versatility of 5-Propylimidazolidine-2,4-dione derivatives (Li et al., 2010).
Antimicrobial Activity
The antimicrobial activity of 5-Propylimidazolidine-2,4-dione derivatives has been a subject of interest. Paiva et al. (2018) synthesized various derivatives exhibiting significant antimicrobial properties against Gram-positive pathogens, further underscoring the potential of these compounds in addressing microbial infections (Paiva et al., 2018).
Spectroscopic Studies and Molecular Docking
Sevvanthi et al(2017) conducted quantum mechanical and spectroscopic studies on 5,5-diphenylimidazolidine-2,4-dione, a compound related to 5-Propylimidazolidine-2,4-dione. Their research involved molecular docking to study biological activity, revealing insights into the hydrogen bond lengths and binding energy. This study demonstrates the importance of computational methods in understanding the molecular interactions and potential applications of 5-Propylimidazolidine-2,4-dione derivatives (Sevvanthi et al., 2017).
Synthesis of Hybrid Compounds for Antibacterial Activities
Keivanloo et al. (2020) explored the synthesis of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione, showcasing the flexibility of 5-Propylimidazolidine-2,4-dione derivatives in creating novel compounds with antibacterial properties. This research highlights the potential for developing new antimicrobial agents using 5-Propylimidazolidine-2,4-dione as a base scaffold (Keivanloo et al., 2020).
Safety and Hazards
The safety information for 5-Propylimidazolidine-2,4-dione includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
5-propylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFASJFFCIDWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340805, DTXSID101293520 | |
| Record name | 5-Propylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-5-Propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylimidazolidine-2,4-dione | |
CAS RN |
110072-98-5, 18227-41-3 | |
| Record name | (+)-5-Propyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110072-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18227-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Propylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-5-Propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-2,4-imidazolidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



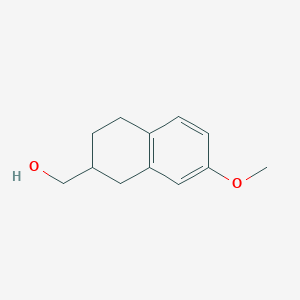
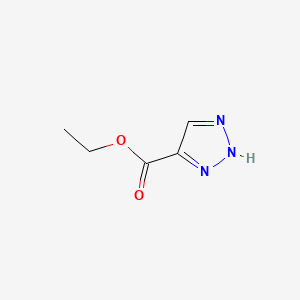
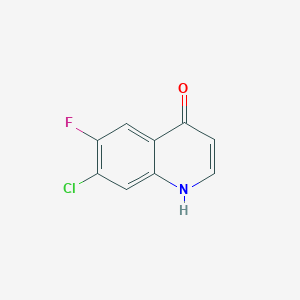

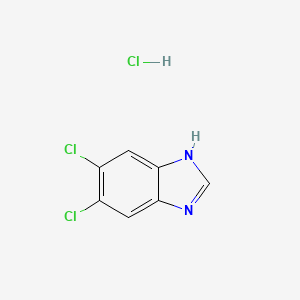
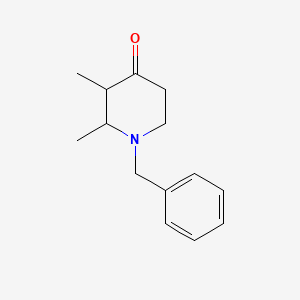
![3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B3417566.png)


